![molecular formula C18H19NO4S B6379245 2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% CAS No. 1261907-69-0](/img/structure/B6379245.png)
2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%
Übersicht
Beschreibung
2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% (2F-6PPSP) is a compound of great interest in the scientific community due to its potential applications in various fields. This compound belongs to the class of organosulfur compounds, which are known for their unique properties such as high reactivity and stability. Additionally, 2F-6PPSP has been found to have a number of biological activities, such as anti-inflammatory, anti-bacterial, and anti-tumor effects.
Wissenschaftliche Forschungsanwendungen
2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has been found to have a number of potential applications in scientific research. For example, it has been used as a model compound for studying the mechanism of action of organosulfur compounds. Additionally, 2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has been studied for its potential anti-inflammatory, anti-bacterial, and anti-tumor effects. Furthermore, this compound has been studied for its potential applications in drug delivery systems, as it has been found to be able to penetrate cell membranes and deliver drugs to their target sites.
Wirkmechanismus
The exact mechanism of action of 2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is not yet fully understood. However, it is believed that this compound is able to interact with cellular proteins, leading to a number of biological effects. Specifically, it is believed that 2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% can bind to and activate a number of cellular receptors, including those involved in the inflammatory response, cell proliferation, and apoptosis. Additionally, it is believed that this compound can interact with enzymes, leading to the inhibition of their activity.
Biochemical and Physiological Effects
2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has been found to have a number of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory, anti-bacterial, and anti-tumor effects. Additionally, this compound has been found to have an inhibitory effect on the growth of certain cancer cells. Furthermore, it has been found to have a protective effect against oxidative stress, as well as a protective effect against certain types of neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is a versatile compound that can be used in a variety of laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize, making it ideal for use in laboratory experiments. Additionally, this compound is stable and has a relatively low toxicity, making it safe to use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not water-soluble, making it difficult to use in certain types of experiments. Additionally, this compound is relatively expensive, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
Despite the fact that 2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has been studied extensively, there is still much to be learned about this compound. One potential future direction is to further study the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the potential applications of this compound in drug delivery systems. Furthermore, further research could be done to explore the potential of this compound as an anti-inflammatory, anti-bacterial, and anti-tumor agent. Finally, further research could be done to explore the potential of this compound as a therapeutic agent for a variety of diseases and disorders.
Synthesemethoden
2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% can be synthesized through a number of different methods. One of the most common methods involves the reaction of piperidine-1-sulfonyl chloride with 2-formylphenol in the presence of a base such as sodium hydroxide. This reaction results in the formation of a piperidine-1-sulfonyloxy-2-formylphenol intermediate, which can then be further reacted with a base such as sodium hydroxide to form 2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%. Other methods of synthesis include the reaction of piperidine-1-sulfonyl chloride with 4-hydroxybenzaldehyde in the presence of a base, as well as the reaction of piperidine-1-sulfonyl chloride with 2-formylphenol in the presence of an acid catalyst.
Eigenschaften
IUPAC Name |
2-hydroxy-3-(4-piperidin-1-ylsulfonylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-13-15-5-4-6-17(18(15)21)14-7-9-16(10-8-14)24(22,23)19-11-2-1-3-12-19/h4-10,13,21H,1-3,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTNGHYSIAUXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC(=C3O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685394 | |
| Record name | 2-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol | |
CAS RN |
1261907-69-0 | |
| Record name | 2-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



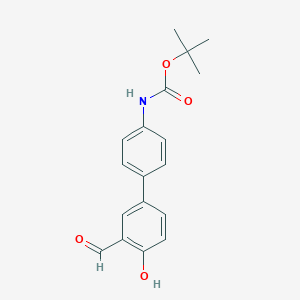
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)
![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)
![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)
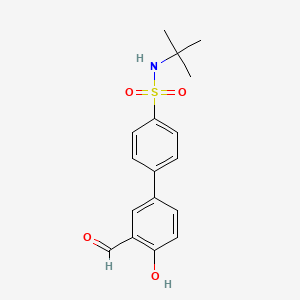
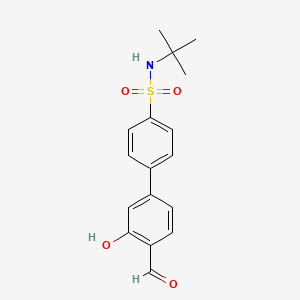
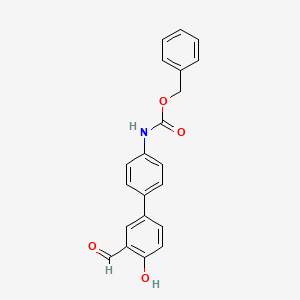
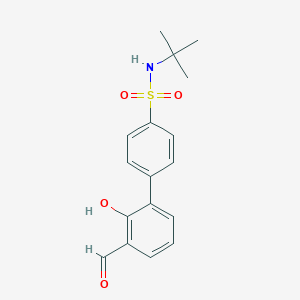



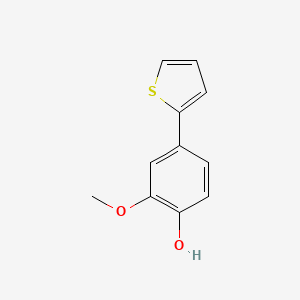
![2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379265.png)
